molecular formula C20H27NO5 B2679002 tert-Butyl 5,6-dimethoxy-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate CAS No. 948033-75-8

tert-Butyl 5,6-dimethoxy-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

Cat. No. B2679002
CAS RN: 948033-75-8
M. Wt: 361.438
InChI Key: ZLVHLKCLZIAUKY-UHFFFAOYSA-N
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Description

The compound is a spiro compound, which is a type of compound where two rings share a single atom. The “tert-Butyl” and “dimethoxy” groups are common in organic chemistry and often used in synthesis .


Molecular Structure Analysis

The molecular structure of a compound can often be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data or references for this compound, a detailed molecular structure analysis isn’t possible .


Chemical Reactions Analysis

The reactivity of a compound depends on its structure. The “tert-Butyl” and “dimethoxy” groups in the compound are likely to influence its reactivity. For example, tert-butyl groups are known to be sterically hindering, which can protect reactive sites on the molecule .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined experimentally. Unfortunately, without specific data for this compound, an analysis of its physical and chemical properties isn’t possible .

Scientific Research Applications

Ligand in Transition Metal Catalysis

The compound’s spirocyclic structure makes it an interesting ligand for transition metal complexes. Researchers have employed it in various catalytic reactions, such as Buchwald-Hartwig cross-coupling, Heck reactions, Hiyama couplings, and Suzuki-Miyaura couplings. Its steric bulk and electronic properties can influence reaction selectivity and efficiency .

Cocatalyst in Hydroamination Reactions

In titanium-catalyzed intermolecular hydroamination, tert-butyl 5,6-dimethoxy-3-oxospiro[2H-indene-1,4’-piperidine]-1’-carboxylate acts as a cocatalyst. This role enhances the efficiency of hydroamination reactions, which are essential for constructing C-N bonds in organic synthesis .

Enzymatic Synthesis of Chiral Compounds

Researchers have utilized this compound in chemoenzymatic approaches to synthesize enantiopure styrene oxide. The optimized two-step process allows for the efficient preparation of this valuable chiral intermediate .

Catalyst Precursor for Ring-Opening Reactions

As a single-site catalyst precursor, tert-butyl 5,6-dimethoxy-3-oxospiro[2H-indene-1,4’-piperidine]-1’-carboxylate has been investigated in ring-opening reactions. Its unique structure may influence regioselectivity and reactivity in these transformations .

Building Block for Spirocyclic Molecules

The spirocyclic motif in this compound serves as a building block for designing novel spirocyclic molecules. Medicinal chemists and synthetic organic chemists explore its potential in drug discovery and natural product synthesis .

Synthetic Intermediate for Spirooxindole Derivatives

Spirooxindoles are valuable scaffolds in medicinal chemistry. Tert-butyl 5,6-dimethoxy-3-oxospiro[2H-indene-1,4’-piperidine]-1’-carboxylate can serve as a precursor for the synthesis of diverse spirooxindole derivatives with potential biological activities .

Mechanism of Action

The mechanism of action would depend on the application of the compound. Without specific information about how this compound is used, it’s difficult to provide details about its mechanism of action .

Safety and Hazards

The safety and hazards of a compound depend on its structure and properties. For example, many organic compounds are flammable, and some may be harmful if inhaled, ingested, or come into contact with skin .

Future Directions

Future research could involve synthesizing the compound and studying its properties and potential applications. This could include investigating its reactivity, stability, and possible uses in fields such as medicinal chemistry or materials science .

properties

IUPAC Name

tert-butyl 5,6-dimethoxy-3-oxospiro[2H-indene-1,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO5/c1-19(2,3)26-18(23)21-8-6-20(7-9-21)12-15(22)13-10-16(24-4)17(25-5)11-14(13)20/h10-11H,6-9,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVHLKCLZIAUKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=CC(=C(C=C23)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 5,6-dimethoxy-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

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